Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate

Catalog No.
S999210
CAS No.
1221792-74-0
M.F
C15H16N2O4
M. Wt
288.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarbox...

CAS Number

1221792-74-0

Product Name

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate

IUPAC Name

diethyl 3-cyano-6-cyclopropylpyridine-2,5-dicarboxylate

Molecular Formula

C15H16N2O4

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)11-7-10(8-16)13(15(19)21-4-2)17-12(11)9-5-6-9/h7,9H,3-6H2,1-2H3

InChI Key

KFILACIZRZVYTN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C(=O)OCC)C2CC2

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C(=O)OCC)C2CC2
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate (PCCP) is a synthetic organic compound with the chemical formula C19H20N2O4. PCCP belongs to a class of compounds known as pyridine-based carboxylic esters, which have been developed as important building blocks for the synthesis of biologically active molecules.
PCCP is a white crystalline solid that is insoluble in water and soluble in organic solvents such as ethanol and chloroform. PCCP has a melting point of approximately 168-170°C and a boiling point of 480°C. The molecule has a molecular weight of 336.38 g/mol and a density of 1.34 g/cm³.
There are several methods for synthesizing PCCP, including the reaction of 3-cyano-6-cyclopropylpyridine-2,5-dione with diethyl malonate in the presence of a strong base such as sodium hydroxide. PCCP can also be synthesized by the reaction of 3-cyano-6-cyclopropylpyridine-2,5-dione with diethyl oxalate in the presence of a base such as potassium carbonate. The compound can be characterized by various techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
The analytical methods used for the identification and quantification of PCCP include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
PCCP has been shown to possess a variety of biological properties, including antitumor, anti-inflammatory, and antiviral activities. In vitro studies have demonstrated that PCCP induces apoptosis in cancer cells, suppresses the production of pro-inflammatory cytokines, and inhibits the replication of human cytomegalovirus (HCMV).
Very little research has been done regarding the toxicity and safety of PCCP in scientific experiments. However, animal studies have indicated that PCCP is relatively safe and does not cause significant toxicity at therapeutic doses.
PCCP has several applications in scientific experiments, including the synthesis of biologically active molecules such as antitumor and anti-inflammatory agents. PCCP can also be used as a probe to investigate the cellular mechanisms of action of other compounds.
Although PCCP has shown promising biological activities, very little research has been done in this area. Further studies are needed to fully understand the potential of PCCP in the development of new drugs and therapeutics.
PCCP has potential implications in various fields of research and industry, including:
1. Drug discovery and development: PCCP can be used as a building block for the synthesis of new drugs and therapeutics.
2. Biomedical research: PCCP can be used as a probe to investigate the cellular mechanisms of action of other compounds.
3. Chemical manufacturing: PCCP can be used in the synthesis of other organic compounds and in the production of polymers.
4. Agricultural research: PCCP can be used in the development of new herbicides and pesticides.
The limitations of PCCP research include the lack of toxicity data, the limited number of studies on the biological activities of PCCP, and the absence of clinical trials. Future directions for research include:
1. Studying the toxicity and safety of PCCP in animal models and in human clinical trials.
2. Investigating the biological activities of PCCP in detail and identifying its cellular targets.
3. Developing new synthetic routes for the synthesis of PCCP and related compounds.
4. Exploring the use of PCCP as a tool for the investigation of cellular pathways and mechanisms.
5. Investigating the potential of PCCP as a lead compound for the development of new drugs and therapeutics.
In summary, PCCP is a synthetic organic compound with potential biological activities that require further investigation. PCCP has implications in various fields of research and industry, including drug discovery and development, biomedical research, chemical manufacturing, and agricultural research. The future of PCCP research lies in understanding its toxicity, identifying its cellular targets, and exploring its potential as a tool for the investigation of cellular pathways and mechanisms.

XLogP3

1.9

Dates

Modify: 2023-08-16

Explore Compound Types